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Tenalisib's therapeutic effect stems from its coordinated inhibition of two specific PI3K isoforms, which are

predominantly expressed in cells of hematopoietic origin.

Dual Isoform Inhibition: Tenalisib is an equipotent inhibitor of both PI3Kδ (IC₅₀ = 24.5 nM) and
PI3Kγ (IC₅₀ = 33.2 nM). This dual action is significant because while PI3Kδ is often dysregulated in

hematologic malignancies driving malignant B-cell and T-cell proliferation and survival, PI3Kγ plays a
key role in the function of immune cells within the tumor microenvironment [1] [2].

Impact on Tumor Microenvironment: Beyond directly targeting cancer cells, Tenalisib modulates
the tumor microenvironment. It downregulates lactic acid metabolism, which can switch the activation

of tumor-associated macrophages from an immunosuppressive (M2-like) state to a more
inflammatory (M1-like) state. This reshaping of the microenvironment enhances anti-tumor immunity

[1].
Key Molecular Consequences: By inhibiting PI3Kδ and PI3Kγ, Tenalisib blocks the phosphorylation

and activation of the downstream effector AKT (pAKT). This inhibition leads to reduced cell
proliferation and the induction of apoptosis (programmed cell death) in malignant T-cells and other

hematologic cancer cells [1].

The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by Tenalisib.
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Tenalisib inhibits PI3Kδ and PI3Kγ, blocking the downstream PI3K/AKT/mTOR signaling pathway and its

pro-survival effects.
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Quantitative Potency and Cellular Activity

The potency of Tenalisib has been characterized through both enzymatic and cell-based assays, confirming

its dual inhibitory activity at low nanomolar concentrations.

Assay Type
PI3Kδ
IC₅₀/EC₅₀

PI3Kγ
IC₅₀/EC₅₀

Context / Model

Enzymatic
Assay

24.5 nM 33.2 nM Half-maximal inhibitory concentration (IC₅₀) against

purified enzymes [1]

Cell-Based
Assay

38.1 nM 22.3 nM Half-maximal effective concentration (EC₅₀) in cell

cultures [1]

Cellular GI₅₀ N/A N/A 33 nM (Growth inhibition in SU-DHL-6 cell line) [3]

Experimental Evidence and Key Findings

Preclinical and clinical studies provide evidence for Tenalisib's mechanism and its anti-tumor effects.

In Vitro Anti-proliferative and Pro-apoptotic Activity: Studies using immortalized B and T
lymphoma cell lines demonstrated that Tenalisib induces apoptosis and has anti-proliferative effects.

This was accompanied by inhibition of the downstream biomarker pAKT, confirming on-target
pathway inhibition [1]. Ex vivo studies also showed apoptosis induction in primary malignant cells

derived from cutaneous T-cell lymphoma (CTCL) patients [1].
In Vivo Efficacy: Tenalisib delayed tumor growth in a subcutaneous mouse MOLT-4 xenograft

model, a representative model of human T-cell acute lymphoblastic leukemia, confirming its efficacy
in a living organism [1].

Clinical Correlates and Biomarker Modulation: In a phase I/Ib clinical trial in patients with
relapsed/refractory T-cell lymphoma, treatment with Tenalisib resulted in an overall response rate of

45.7%. Analysis of responding tumors showed a marked downregulation of immune and inflammatory
markers such as CD30, IL-31, and IL-32α, providing clinical evidence of its biological activity beyond

direct tumor killing [4].

Clinical Pharmacology and Development Status
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Tenalisib has progressed into clinical trials for various hematologic malignancies, with key pharmacological

properties observed in human studies.

Parameter Finding / Value Context

Pharmacokinetics (PK) Rapidly absorbed; median half-life of

~2.28 hours

Supports twice-daily (BID)

dosing regimen [4]

Maximum Tolerated Dose
(MTD)

800 mg BID under fasting conditions Determined in Phase I/Ib T-

cell lymphoma study [4]

Common Treatment-
Emergent Adverse Events
(TEAEs)

Fatigue (45%); Transaminase

elevation (33%)

Most frequent related Grade

≥3 TEAE: transaminase
elevation (21%) [4]

Key Development Focus Relapsed/Refractory T-Cell
Lymphomas; Combination therapy

(e.g., with romidepsin)

Ongoing clinical
investigations [4] [1]

Based on the search results, detailed experimental protocols for the key biochemical and cellular assays were

not available. The information presented focuses on the outcomes and potency measures (IC₅₀/EC₅₀) from

these experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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